molecular formula C21H25N3O B2827245 1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide CAS No. 344924-19-2

1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B2827245
CAS No.: 344924-19-2
M. Wt: 335.451
InChI Key: CRPAYSRVKIIIBO-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-benzyl-N’-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide” is a chemical compound with the CAS Number: 344924-19-2. It has a molecular weight of 335.45 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-benzyl-N’-[(E)-(4-methylphenyl)methylidene]-4-piperidinecarbohydrazide . The InChI code for the compound is 1S/C21H25N3O/c1-17-7-9-18(10-8-17)15-22-23-21(25)20-11-13-24(14-12-20)16-19-5-3-2-4-6-19/h2-10,15,20H,11-14,16H2,1H3,(H,23,25)/b22-15+ .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including structures related to the chemical , have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promising results in inhibiting acetylcholinesterase, which is a therapeutic target for the treatment of Alzheimer's disease and other cognitive impairments. One compound, in particular, showed an affinity 18,000 times greater for AChE than for BuChE, indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Antibacterial and Antimicrobial Activity

The synthesis and biological evaluation of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been conducted. These derivatives exhibited moderate to excellent antibacterial activity against various Gram-positive and Gram-negative bacteria (Khalid et al., 2016).

Antidepressant Activity

Lu AA21004, a compound structurally related to the one of interest, has been studied for its metabolism and oxidative transformation in the development of a novel antidepressant. The study investigated the enzymatic pathways involved in its metabolic process, highlighting its potential efficacy in treating major depressive disorders (Hvenegaard et al., 2012).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of compounds with the piperidine-4-carbohydrazide moiety, exploring their potential applications in materials science and medicinal chemistry. For example, ordered polymers have been synthesized using piperazine and related compounds as monomers, demonstrating the versatility of these chemical structures in creating novel polymeric materials (Yu et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

1-benzyl-N-[(E)-(4-methylphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-17-7-9-18(10-8-17)15-22-23-21(25)20-11-13-24(14-12-20)16-19-5-3-2-4-6-19/h2-10,15,20H,11-14,16H2,1H3,(H,23,25)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPAYSRVKIIIBO-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.